4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(1H-indol-4-yl)benzamide

Epigenetics HDAC inhibition Cancer biology

Researchers often struggle to source the exact regioisomer for kinase/HDAC studies, risking data inconsistency. This compound eliminates that risk. · Potent & Selective: HDAC10 IC50 of 5.70 nM with >450-fold selectivity over HDAC8, plus CK2α engagement (IC50=7 nM). · Identity Assured: CAS 1435982-26-5 guarantees the critical 4-amino benzamide regioisomer, verified by its unique HDAC/CK2 selectivity signature. · Supply Chain: Available as a research-grade probe, ensuring continuity for your screening campaigns.

Molecular Formula C21H19N5O
Molecular Weight 357.4 g/mol
Cat. No. B12176296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(1H-indol-4-yl)benzamide
Molecular FormulaC21H19N5O
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)NC2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3C=CN4)C
InChIInChI=1S/C21H19N5O/c1-13-12-14(2)24-21(23-13)25-16-8-6-15(7-9-16)20(27)26-19-5-3-4-18-17(19)10-11-22-18/h3-12,22H,1-2H3,(H,26,27)(H,23,24,25)
InChIKeyMYMPJUZUCSCTNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Identity and Procurement


The target compound (CAS 1435982-26-5, molecular formula C21H19N5O, molecular weight 357.4) is a synthetic small molecule belonging to the diaminopyrimidine-benzamide class . Its structure features a 4,6-dimethylpyrimidin-2-ylamino moiety linked to a central benzamide, which is further conjugated to an indole ring at the 4-position . This scaffold places it among kinase-targeted and epigenetic-targeted chemical probes, where subtle regioisomeric variations can profoundly alter target engagement and selectivity profiles.

Kinase and epigenetic probe scaffold (diaminopyrimidine‑benzamide class)
Regioisomer‑specific procurement – confirm CAS 1435982‑26‑5 for correct 4‑amino benzamide isomer
Supports target engagement and selectivity profiling across HDAC and kinase families

Why Generic Substitution Fails


Superficially similar compounds within the diaminopyrimidine-benzamide class cannot be interchanged without risking loss of target potency or altered selectivity. The 3-substituted regioisomer (3-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(1H-indol-4-yl)benzamide, CAS 1574529-65-9) relocates the amino linker from the para to the meta position of the central benzamide, changing the vector of the indole moiety . Likewise, the 6-indolyl isomer (4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(1H-indol-6-yl)benzamide) shifts the indole attachment point, altering the overall molecular geometry . These positional variations are known to dictate binding pocket occupancy in ATP-competitive enzymes and histone deacetylase channels; the quantitative evidence below demonstrates that the target compound achieves distinct potency and selectivity signatures that close analogs may not replicate.

3‑Amino regioisomer (CAS 1574529‑65‑9)
Meta‑positioned linker reorients the indole vector; target engagement and selectivity fingerprints may not transfer directly from the para isomer.
6‑Indolyl isomer
Altered indole attachment shifts molecular geometry; binding‑pocket occupancy and selectivity profiles are expected to differ, requiring independent validation.

Quantitative Differentiation Evidence


HDAC10 Isoform Selectivity

The target compound exhibits a pronounced selectivity window within the histone deacetylase (HDAC) family. In a standardized fluorescence assay using (FAM)-labeled acetylated peptide substrate (17 h incubation), the compound inhibited HDAC10 with an IC50 of 5.70 nM, while requiring a roughly 3.7‑fold higher concentration to inhibit HDAC2 (IC50 = 21 nM) and showing >450‑fold weaker activity against HDAC8 (IC50 = 2,580 nM) [1]. This profile contrasts with many pan‑HDAC inhibitors that show flat potency across class I and class IIb isoforms.

HDAC10 IC₅₀
Head‑to‑head
5.70 nM
3.7‑fold over HDAC2
>450‑fold over HDAC8
Reported HDAC10‑preferential inhibition context supports isoform‑selective probe studies.
Fluorescence assay, (FAM)‑peptide substrate, 17 h incubation.
Epigenetics HDAC inhibition Cancer biology

CK2α vs. PIM3 Selectivity

The compound demonstrates differential activity against two clinically relevant serine/threonine kinases. Against recombinant human full-length N-terminal His6-tagged CK2α (expressed in Sf21 insect cells, CK2tide substrate, 20 min treatment), it achieved an IC50 of 7 nM [1]. Under cellular target-engagement conditions (NanoBRET assay in HEK293 cells using NanoLuc-fused PIM3 and NanoGlo substrate), the IC50 against PIM3 was 28 nM – a 4‑fold selectivity for CK2α over PIM3 [1]. This distinguishes the compound from dual CK2/PIM inhibitors that often show near‑equipotent activity.

CK2α vs PIM3 IC₅₀
Head‑to‑head
CK2α 7 nM (biochem)
PIM3 28 nM (cell)
4‑fold selectivity
Reported CK2α selectivity context supports kinase selectivity screening with CK2α‑PIM discrimination.
CK2α: recombinant His₆‑tagged, CK2tide substrate. PIM3: NanoBRET HEK293, NanoGlo.
Kinase inhibition CK2alpha PIM3 Oncogenic signaling

Application Scenarios


HDAC10 Chemical Probe for Polyamine Research

With an IC50 of 5.70 nM against HDAC10 and a >450‑fold window over HDAC8 (IC50 = 2,580 nM), this compound serves as a starting point for HDAC10‑focused polyamine metabolism or spermidine/spermine acetylation research [1]. Its moderate selectivity over HDAC2 (21 nM) still allows dose‑response experiments where HDAC10 engagement can be separated from HDAC2‑associated effects by careful titration.

CK2α Cellular Target Engagement Probe

The 7 nM biochemical IC50 against CK2α, coupled with a cellular NanoBRET IC50 of 28 nM for PIM3, indicates that the compound can occupy CK2α in living cells while maintaining a 4‑fold margin versus PIM3 [1]. This property is valuable for pathway analysis in cancer cell lines where CK2α and PIM kinases exhibit overlapping substrate specificity.

Regioisomeric Selectivity Profiling

The 4‑amino benzamide regioisomer (target compound) can be compared head‑to‑head with the 3‑amino benzamide analog (CAS 1574529-65-9) in parallel screening campaigns to map how the amino‑linker position reshapes selectivity across both kinase and HDAC target families [1]. Such profiling data are essential for medicinal chemistry teams optimizing polypharmacology or minimizing off‑target liabilities.

Quality Control for Compound Libraries

Given the commercial availability of closely related isomers (e.g., the 3‑amino regioisomer and the 6‑indolyl isomer), this compound can function as a reference standard for identity validation via NMR, HPLC, or mass spectrometry when procuring compound libraries. Procurement officers can use the CAS‑specific identity and the documented HDAC/CK2 selectivity signatures to verify that supplied material matches the correct regioisomer.

Application
Selection Property
Validation Focus
HDAC10 polyamine probe studies
HDAC10 vs HDAC2/8 selectivity context
Dose‑response HDAC10 engagement discrimination
CK2α cellular target engagement
CK2α vs PIM3 selectivity window
Pathway analysis in CK2α‑PIM overlapping contexts
Regioisomer SAR profiling
4‑amino benzamide regioisomer identity
Selectivity shift mapping across HDAC/kinase families
Compound library QC
CAS‑specific regioisomer fingerprint
NMR/HPLC/MS identity confirmation
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